Cas no 20927-53-1 (6-Chloro-1-methyl-4-phenyl-2(1H)-quinazolinone)

6-Chloro-1-methyl-4-phenyl-2(1H)-quinazolinone is a heterocyclic organic compound with a quinazolinone core structure, featuring chloro, methyl, and phenyl substituents. This compound is of interest in pharmaceutical and agrochemical research due to its potential as a versatile intermediate in the synthesis of bioactive molecules. Its rigid fused-ring system and electron-withdrawing chloro group enhance reactivity, making it suitable for further functionalization. The methyl group at the 1-position improves stability, while the phenyl ring at the 4-position contributes to lipophilicity, aiding in drug-like properties. Its well-defined structure and synthetic utility make it valuable for developing novel therapeutic agents or crop protection chemicals.
6-Chloro-1-methyl-4-phenyl-2(1H)-quinazolinone structure
20927-53-1 structure
Product Name:6-Chloro-1-methyl-4-phenyl-2(1H)-quinazolinone
CAS No:20927-53-1
MF:C15H11ClN2O
MW:270.71364235878
CID:1079735
PubChem ID:63134
Update Time:2025-06-07

6-Chloro-1-methyl-4-phenyl-2(1H)-quinazolinone Chemical and Physical Properties

Names and Identifiers

    • Diazepam Impurity E
    • 6-chloro-1-methyl-4-phenylquinazolin-2-one
    • 2(1H)-quinazolinone, 6-chloro-1-methyl-4-phenyl-
    • 6-Chloro-1,2-dihydro-1-methyl-2-oxo-4-phenylquinazoline
    • 6-Chloro-1-methyl-4-phenylquinazolin-2(1H)-one
    • 6-Chloro-1-methyl-4-phenyl-2(1H)-quinazolone
    • 5-24-04-00248 (Beilstein Handbook Reference)
    • AKOS002664265
    • 6-Chloro-1-methyl-4-phenyl-2(1H)-quinazolinone
    • 6-Chloro-1-methyl-4-phenyl-2(1H)-quinazolinone #
    • DIAZEPAM IMPURITY E [EP IMPURITY]
    • 6-chloro-1-methyl-4-phenyl-2-(1H)-quinazolinone
    • 20927-53-1
    • 2(1H)-Quinazolinone, 6-chloro-1-methyl-4-phenyl-; 6-Chloro-1-methyl-4-phenyl-2(1H)-quinazolinone; 1-Methyl-4-phenyl-6-chloro-2(1H)-quinazolinone; 1-Methyl-4-phenyl-6-chloro-2-quinazolinone; 6-Chloro-1-methyl-4-phenyl-2(1H)-quinazolone; 6-Chloro-4-phenyl-1-methyl-2(1H)-quinazolinone
    • DTXSID00175085
    • 6-CHLORO-4-PHENYL-1-METHYL-2(1H)-QUINAZOLINONE
    • starbld0008397
    • STL253122
    • 6-CHLORO-1-METHYL-4-PHENYLQUINAZOLIN-2(1H)-ONE,
    • NS00133049
    • 1-METHYL-4-PHENYL-6-CHLORO-2(1H)-QUINAZOLINONE
    • SCHEMBL6872385
    • NKP63GON0W
    • UNII-NKP63GON0W
    • BRN 0887361
    • F1474-0004
    • 1-Methyl-4-phenyl-6-chloro-2-quinazolinone
    • 6-chloro-n1-methyl-4-phenylquinazoline-2-one
    • Inchi: 1S/C15H11ClN2O/c1-18-13-8-7-11(16)9-12(13)14(17-15(18)19)10-5-3-2-4-6-10/h2-9H,1H3
    • InChI Key: JSTXCWJWQKRPIU-UHFFFAOYSA-N
    • SMILES: ClC1C=CC2=C(C=1)C(C1C=CC=CC=1)=NC(N2C)=O

Computed Properties

  • Exact Mass: 270.05613
  • Monoisotopic Mass: 270.0559907g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 1
  • Complexity: 390
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 32.7Ų

Experimental Properties

  • Density: 1.29±0.1 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 226-227 ºC
  • Solubility: Almost insoluble (0.065 g/l) (25 º C),
  • PSA: 32.67

6-Chloro-1-methyl-4-phenyl-2(1H)-quinazolinone Security Information

6-Chloro-1-methyl-4-phenyl-2(1H)-quinazolinone Pricemore >>

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